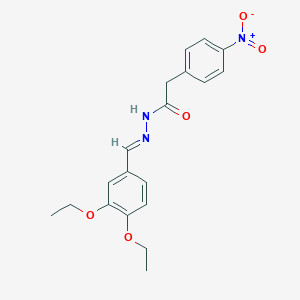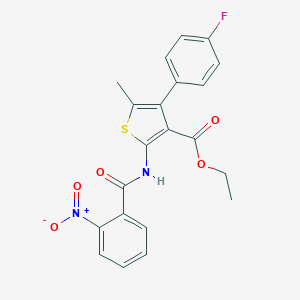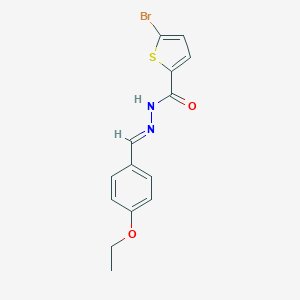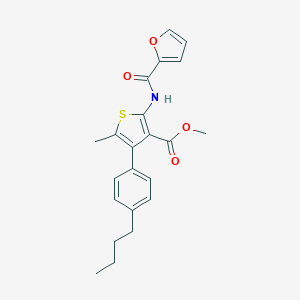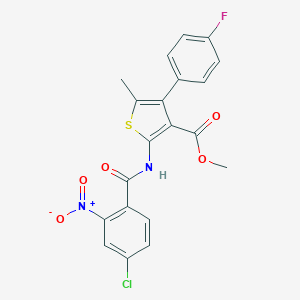![molecular formula C19H19N3O6 B450739 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE](/img/structure/B450739.png)
2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a benzyl acetate core with multiple functional groups, including a methoxy group, a nitrophenyl group, and a hydrazinylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone: The reaction between 4-methyl-3-nitrobenzaldehyde and hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then reacted with 2-methoxy-5-formylbenzyl acetate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to a hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of new functional groups in place of the methoxy group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cell signaling pathways.
相似化合物的比较
Similar Compounds
2-methoxy-5-[(Z)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]benzyl acetate: Lacks the nitro group, which may result in different reactivity and biological activity.
2-methoxy-5-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzyl acetate: Similar structure but without the methyl group, potentially affecting its chemical properties.
Uniqueness
The presence of both the nitro and methyl groups in 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE makes it unique compared to its analogs. These functional groups can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable molecule for further research and development.
属性
分子式 |
C19H19N3O6 |
|---|---|
分子量 |
385.4g/mol |
IUPAC 名称 |
[2-methoxy-5-[(Z)-[(4-methyl-3-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methyl acetate |
InChI |
InChI=1S/C19H19N3O6/c1-12-4-6-15(9-17(12)22(25)26)19(24)21-20-10-14-5-7-18(27-3)16(8-14)11-28-13(2)23/h4-10H,11H2,1-3H3,(H,21,24)/b20-10- |
InChI 键 |
RYLOHFPADSSFAT-JMIUGGIZSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-] |
手性 SMILES |
CC1=C(C=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


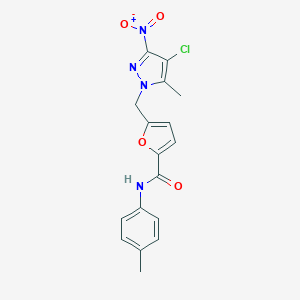
![Methyl 4-(3-bromophenyl)-2-[(4-ethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450658.png)
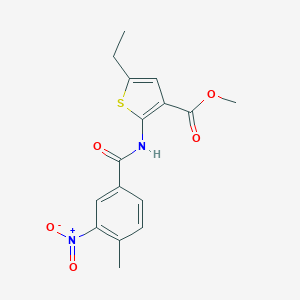
![2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B450660.png)
![(2-bromo-4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-6-ethoxyphenoxy)acetonitrile](/img/structure/B450663.png)
![4-[(4-ethylphenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B450665.png)
![N-[4-(N-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B450668.png)
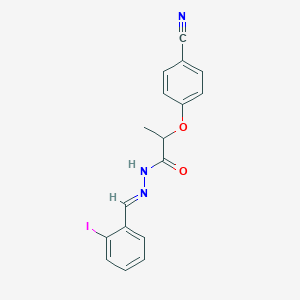
![Methyl 4-(3-chlorophenyl)-2-[(2,3-dimethoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B450672.png)
